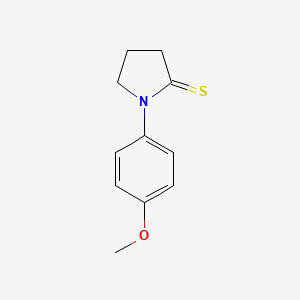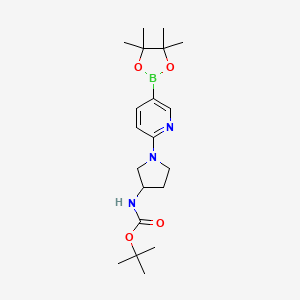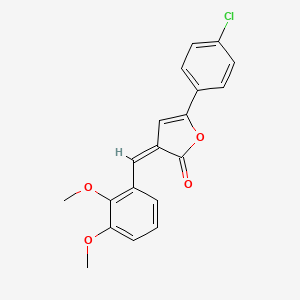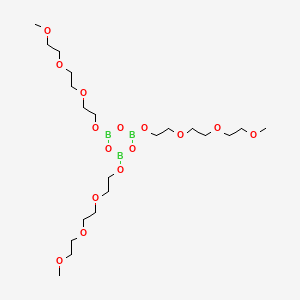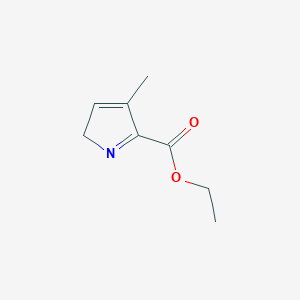
ethyl 4-methyl-2H-pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its presence in various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.
Esterification: Another method includes the esterification of 4-methyl-2-pyrrolecarboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: Industrial production often employs the esterification method due to its efficiency and scalability. The reaction typically involves heating the reactants under reflux with an acid catalyst to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2 and 5 positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Applications De Recherche Scientifique
Ethyl 4-methyl-2H-pyrrole-5-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-2H-pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparaison Avec Des Composés Similaires
Ethyl 2,5-dihydro-1H-pyrrole-2-carboxylate: Similar in structure but differs in the saturation of the pyrrole ring.
Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate: Contains a phenyl group, which alters its chemical properties and applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Contains a sulfur atom in the ring, leading to different reactivity and biological activities.
Uniqueness: Ethyl 4-methyl-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
408517-57-7 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
ethyl 4-methyl-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4H,3,5H2,1-2H3 |
Clé InChI |
UNTGIINPGVOEIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NCC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

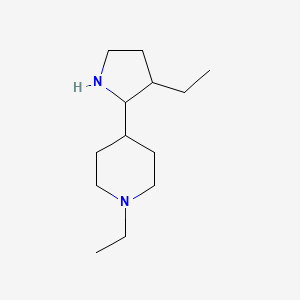
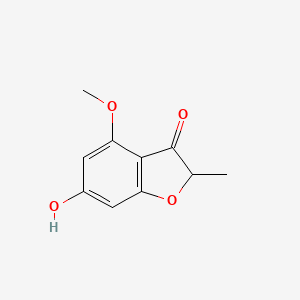
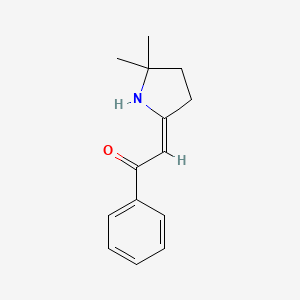

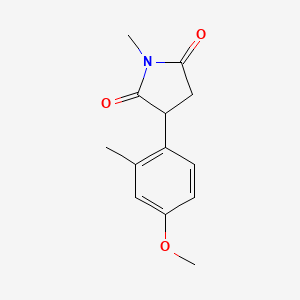
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
